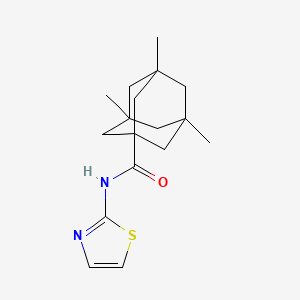

![molecular formula C8H8N2S2 B3019531 2-(Methylthio)benzo[d]thiazol-5-amine CAS No. 56813-48-0](/img/structure/B3019531.png)

2-(Methylthio)benzo[d]thiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(Methylthio)benzo[d]thiazol-5-amine" is a derivative of the benzothiazole family, which is a class of heterocyclic aromatic organic compounds. Benzothiazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of the thiazole ring and subsequent functionalization. For example, the synthesis of a related compound, a benzylthio-substituted thiazolo[4,5-d]pyrimidin-7-yl derivative, was achieved from 6-amino-2-mercaptopyrimidin-4-ol with an overall yield of 7% in five steps . Another study reported the synthesis of 2-(2-hydroxyphenylimino)-4-methylthiazoles from 2-(2-oxopropylthio)benzoxazoles, indicating the versatility of thiazole chemistry . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure of a benzo[d]thiazole derivative was confirmed by FT-IR, NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction . Similarly, the structure of a Schiff base derived from a benzothiazole was characterized by FT-IR, NMR, and X-ray crystallography . These studies demonstrate the importance of these techniques in elucidating the molecular structure of benzothiazole derivatives, which would be applicable to "this compound".

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including transformations and substitutions. For example, the reaction of benzoxazoles with amines to form thiazoles and the reduction of Schiff bases to amines are indicative of the reactivity of these compounds. Additionally, azido-benzothiazoles have been shown to form thiazolo[4,5-g]benzoxazoles upon thermolysis . These reactions suggest that "this compound" could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be inferred from spectroscopic and computational studies. For instance, DFT calculations have been used to predict the vibrational modes, chemical shifts, and UV-Vis absorption properties of these compounds . Thermal behavior can be studied using TG/DTA analysis, as demonstrated for a benzo[d]thiazole derivative . These techniques could be employed to study the physical and chemical properties of "this compound", providing valuable information for its potential applications.

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 2-(methylthio)benzo[d]thiazol-5-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body, leading to a range of effects . For instance, some thiazole-containing drugs like Ritonavir (antiretroviral drug) and Tiazofurin (antineoplastic drug) have been found to interact with their targets, leading to their respective therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For example, thiazole-containing drugs like Ritonavir and Tiazofurin are known to interfere with viral replication and cancer cell proliferation, respectively .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as solubility and chemical stability could potentially influence the compound’s action and efficacy .

Orientations Futures

Propriétés

IUPAC Name |

2-methylsulfanyl-1,3-benzothiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOCGNSJHFKXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)

![1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3019460.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)

![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)

![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B3019465.png)

![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3019470.png)